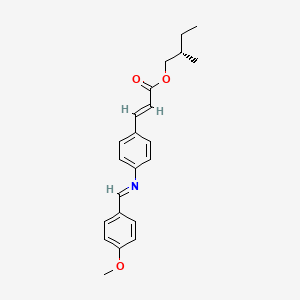

(+)-2-Methylbutyl-4-methoxybenzyladine-4'-aminocyannate

Beschreibung

(+)-2-Methylbutyl-4-methoxybenzyladine-4’-aminocyannate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of science and industry. This compound is characterized by the presence of a methoxybenzylidine group and an aminocyannate group, which contribute to its distinct chemical properties.

Eigenschaften

IUPAC Name |

[(2S)-2-methylbutyl] (E)-3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-4-17(2)16-26-22(24)14-9-18-5-10-20(11-6-18)23-15-19-7-12-21(25-3)13-8-19/h5-15,17H,4,16H2,1-3H3/b14-9+,23-15?/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZXVOQEYXOXAD-VPCHJHAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC(=O)C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)COC(=O)/C=C/C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Record name | (+)-2-METHYLBUTYL-4-METHOXYBENZILIDINE-4'-AMINOCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025581 | |

| Record name | (+)-2-Methylbutyl-4-methoxybenzyladine-4'-aminocyannate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

(+)-2-methylbutyl-4-methoxybenzilidine-4'-aminocinnamate is a light yellow powder. (NTP, 1992) | |

| Record name | (+)-2-METHYLBUTYL-4-METHOXYBENZILIDINE-4'-AMINOCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | (+)-2-METHYLBUTYL-4-METHOXYBENZILIDINE-4'-AMINOCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

24140-30-5 | |

| Record name | (+)-2-METHYLBUTYL-4-METHOXYBENZILIDINE-4'-AMINOCINNAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylbutyl p-((p-methoxybenzylidene)amino)cinnamate, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024140305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-[4-[(E)-[(4-methoxyphenyl)methylene]amino]phenyl]-, (2S)-2-methylbutyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-2-Methylbutyl-4-methoxybenzyladine-4'-aminocyannate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLBUTYL P-((P-METHOXYBENZYLIDENE)AMINO)CINNAMATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLI25L3F5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-2-Methylbutyl-4-methoxybenzyladine-4’-aminocyannate typically involves a multi-step process. One common method includes the following steps:

Formation of the Methoxybenzylidine Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate amine to form the methoxybenzylidine intermediate.

Addition of the Aminocyannate Group: The intermediate is then reacted with a cyanate ester in the presence of a suitable catalyst to introduce the aminocyannate group.

Final Coupling Reaction: The final step involves coupling the intermediate with 2-methylbutylamine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of (+)-2-Methylbutyl-4-methoxybenzyladine-4’-aminocyannate may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(+)-2-Methylbutyl-4-methoxybenzyladine-4’-aminocyannate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminocyannate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of (+)-2-Methylbutyl-4-methoxybenzylidine-4'-aminocyanate typically involves a multi-step process that includes the formation of key intermediates. The synthetic methods often utilize copper catalysts and specific acid binding agents to enhance reaction efficiency. For instance, a method involving 2-methyl-4-aminoanisole and 0-chlorobenzoic acid in a mixed solvent of toluene and DMF has been reported to yield high conversion rates and selectivity .

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to (+)-2-Methylbutyl-4-methoxybenzylidine-4'-aminocyanate exhibit broad-spectrum antimicrobial properties. For example, synthesized derivatives have shown significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Saccharomyces cerevisiae . This suggests potential applications in developing new antimicrobial agents.

Antidiabetic Properties

The compound has also been tested for its antidiabetic effects, particularly its ability to inhibit enzymes like α-amylase and α-glucosidase. In one study, certain derivatives exhibited up to 93% inhibition of amylase activity, indicating their potential use in managing diabetes through enzyme inhibition .

Anticancer Potential

Additionally, interaction studies with human DNA have suggested that these compounds may possess anticancer properties. The results indicated that the synthesized Schiff bases could interact with DNA, which is a critical factor in the development of anticancer therapies .

Synthesis and Activity Correlation

A study published in Molecules explored the relationship between the chemical structure of synthesized compounds and their biological activities. The findings highlighted that modifications in the benzene moiety significantly influenced both antimicrobial and antidiabetic activities, suggesting that structural optimization could lead to more effective therapeutic agents .

Comparative Efficacy Studies

Another research effort compared the efficacy of various synthesized derivatives against standard drugs in terms of antimicrobial effectiveness. The results indicated that some derivatives not only matched but surpassed the activity of conventional antibiotics, emphasizing their potential as alternatives in clinical settings .

Data Summary Table

| Application | Activity Type | Key Findings |

|---|---|---|

| Antimicrobial | Broad-spectrum | Effective against Staphylococcus aureus & others |

| Antidiabetic | Enzyme inhibition | Up to 93% inhibition of α-amylase |

| Anticancer | DNA interaction | Potential anticancer properties |

Wirkmechanismus

The mechanism of action of (+)-2-Methylbutyl-4-methoxybenzyladine-4’-aminocyannate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The aminocyannate group plays a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

(+)-2-Methylbutyl-4-methoxybenzyladine-4’-aminocyannate can be compared with other similar compounds, such as:

4-Methoxybenzylidine-4’-aminocyannate: Lacks the 2-methylbutyl group, resulting in different chemical properties and biological activities.

2-Methylbutyl-4-methoxybenzylidine: Lacks the aminocyannate group, leading to reduced reactivity and different applications.

Biologische Aktivität

Chemical Structure and Properties

(+)-2-Methylbutyl-4-methoxybenzyladine-4'-aminocyannate is characterized by its unique structure, which includes a methoxy group and an aminocyannate moiety. This configuration suggests potential interactions with biological targets, particularly in the context of medicinal chemistry.

Antioxidant Properties

Research indicates that compounds with similar structural motifs often exhibit antioxidant activities. The presence of methoxy and cyano groups may enhance radical scavenging capabilities. For instance, studies have shown that related compounds demonstrate significant antioxidant effects, reducing oxidative stress markers in vitro .

Antimicrobial Activity

The antimicrobial potential of (+)-2-Methylbutyl-4-methoxybenzyladine-4'-aminocyannate has not been extensively documented. However, derivatives of similar structures have shown promising results against various bacterial strains. For example, compounds containing the aminocyannate group have been linked to inhibition of bacterial growth, suggesting that this compound may possess similar properties .

Cytotoxicity Studies

Cytotoxicity assays conducted on related derivatives indicate potential anti-cancer properties. For example, a study on a structurally similar compound demonstrated selective cytotoxicity against tumorigenic cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways . While specific data on (+)-2-Methylbutyl-4-methoxybenzyladine-4'-aminocyannate is lacking, its structural similarity may imply comparable efficacy.

Study 1: Antioxidant Activity Assessment

In a comparative study, the antioxidant activities of various synthetic compounds were evaluated using DPPH and ABTS assays. The results indicated that compounds with methoxy and cyano functionalities exhibited IC50 values comparable to standard antioxidants like ascorbic acid .

Study 2: Antimicrobial Efficacy

A study focused on the antimicrobial properties of related aminocyannate derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be within a range that suggests potential for therapeutic applications .

Study 3: Cytotoxicity in Cancer Cell Lines

Research involving a series of structurally analogous compounds revealed significant cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating potent activity. The proposed mechanism involved cell cycle arrest and apoptosis induction, warranting further investigation into (+)-2-Methylbutyl-4-methoxybenzyladine-4'-aminocyannate for similar effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.